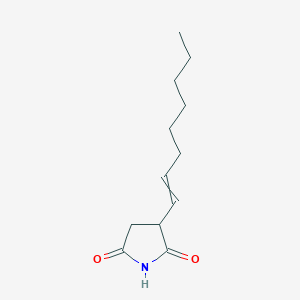

3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No. B8408997

Key on ui cas rn:

64248-78-8

M. Wt: 209.28 g/mol

InChI Key: XWSSIKCWBJBFRY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05510057

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 180 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanedlyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( iii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

imide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mono-9-octadeceneoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

imide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

imide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

amine

Quantity

1 mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

( i )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Identifiers

|

REACTION_CXSMILES

|

[CH:1](C1CC(=O)OC1=O)=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([CH:24]1[CH2:29][C:28](=[O:30])[NH:27][C:25]1=[O:26])=CCCCCCC.[NH2:31][CH2:32][CH2:33][NH:34][CH2:35][CH2:36][NH:37][CH2:38][CH2:39][NH:40][CH2:41][CH2:42][NH2:43]>O.C(O)(C)C>[CH:1]([N:27]1[C:28](=[O:30])[CH2:29][CH2:24][C:25]1=[O:26])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:43][CH2:42][CH2:41][NH:40][CH2:39][CH2:38][NH:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32][NH2:31]

|

Inputs

Step One

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( iii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

imide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

mono-9-octadeceneoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

imide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Nine

[Compound]

|

Name

|

imide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eleven

[Compound]

|

Name

|

amine

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=CCCCCCC)C1C(=O)OC(C1)=O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=CCCCCCC)C1C(=O)NC(C1)=O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step 16

[Compound]

|

Name

|

( i )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

142 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until a clear solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an additional funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill over

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about 180 degrees C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, the resulting reaction product, viz

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask and its contents were then cooled to about 80 degrees C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

and sufficient isopropanol and distilled water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a solution which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask and its contents were maintained at about 80 degrees C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=CCCCCCC)N1C(CCC1=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCNCCNCCNCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |